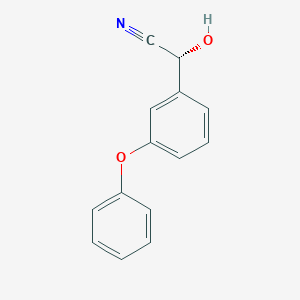

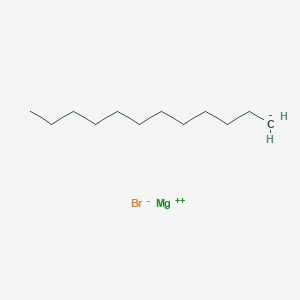

![molecular formula C17H16Br2N6O4S B104400 5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine CAS No. 441798-25-0](/img/structure/B104400.png)

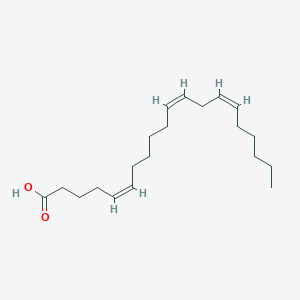

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound has been described in a medicinal chemistry program that aimed at the identification of novel potent dual endothelin receptor antagonists with high oral efficacy . This led to the discovery of a novel series of alkyl sulfamide substituted pyrimidines .Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine core, which is a six-membered ring with two nitrogen atoms, and various functional groups attached to it . These include a bromophenyl group, a bromopyrimidinyl group, and a methylsulfamoyl group .Physical And Chemical Properties Analysis

The compound has a predicted density of 1.841±0.06 g/cm3 . The predicted boiling point is 705.0±70.0 °C . It has 7 hydrogen bond acceptors and 2 hydrogen bond donors .Aplicaciones Científicas De Investigación

Hybrid Catalysts in Pyrimidine Synthesis

Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been extensively studied for their application in synthesizing pyrimidine derivatives through one-pot multicomponent reactions. These catalysts offer efficient pathways for developing pyrimidine scaffolds, highlighting the importance of pyrimidine cores in pharmaceutical industries for their broad synthetic and biological applicability (Parmar, Vala, & Patel, 2023).

Antitubercular Activity of Pyrimidine Derivatives

Pyrimidine derivatives have been evaluated for their antitubercular activity against various Mycobacterium species. Modifications of the isoniazid structure with pyrimidine derivatives showed significant in vitro efficacy, suggesting the potential for developing new anti-TB compounds using pyrimidine as a core structure (Asif, 2014).

Optoelectronic Materials

Quinazolines and pyrimidines have been incorporated into π-extended conjugated systems for creating novel optoelectronic materials. Their use in photo- and electroluminescent devices demonstrates the versatility of pyrimidine structures in developing materials for electronic and luminescent applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Hepatoprotective and Nephroprotective Activities

Chrysin, a flavonoid, has been shown to exhibit hepatoprotective activity against various compounds, including 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a pyrimidine derivative. This highlights the potential interaction between pyrimidine structures and natural compounds in mediating biological effects (Pingili et al., 2019).

Safety And Hazards

Propiedades

IUPAC Name |

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Br2N6O4S/c1-20-30(26,27)25-15-14(11-2-4-12(18)5-3-11)16(24-10-23-15)28-6-7-29-17-21-8-13(19)9-22-17/h2-5,8-10,20H,6-7H2,1H3,(H,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSITRUZDCGGKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Br2N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

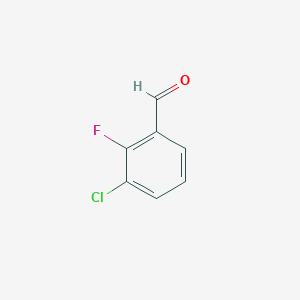

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B104323.png)

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B104324.png)

![N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide](/img/structure/B104346.png)